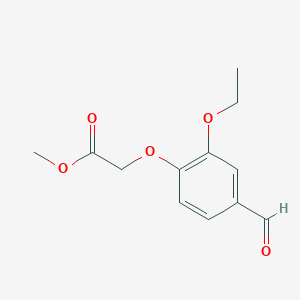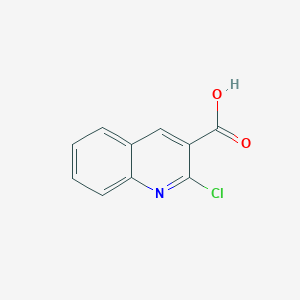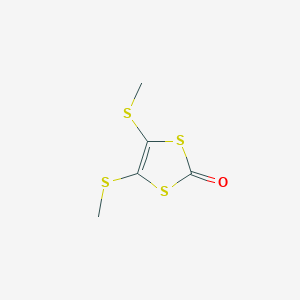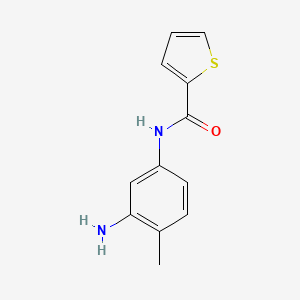
Methyl (2-ethoxy-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2-ethoxy-4-formylphenoxy)acetate” is a synthetic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is widely used in the field of chemistry and pharmaceuticals.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the retrieved data.Applications De Recherche Scientifique
Structural and Synthetic Applications
Crystal Structure Analysis : Methyl (2-ethoxy-4-formylphenoxy)acetate derivatives have been examined for their crystal structures, offering insights into molecular conformations and interactions. For instance, the study of azilsartan methyl ester ethyl acetate hemisolvate revealed unique molecular orientations, dihedral angles, and hydrogen bonding patterns, contributing to a better understanding of molecular packing and interactions in crystals (Li et al., 2015).
Synthesis of Novel Compounds : The compound has been involved in the synthesis of various novel derivatives. For instance, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine resulted in the formation of unique compounds, indicating its role in diversifying chemical structures (Novakov et al., 2017).
Antioxidant Potential : Derivatives of this compound have been studied for their potential antioxidant properties. For instance, compounds isolated from Dioscorea hispida Dennst demonstrated potential as antioxidants, highlighting the compound's relevance in the search for natural antioxidants (Aminah et al., 2018).
Synthesis of Thiazoles and Fused Derivatives : The compound was used in the synthesis of thiazoles and their fused derivatives, showcasing its versatility in creating biologically active compounds with potential antimicrobial properties (Wardkhan et al., 2008).
Production of Fluorescent Protein Analogues : It has been utilized in the synthesis of 4-arylideneimidazolin-5-one analogues of the green fluorescent protein (GFP) chromophore, indicating its utility in the field of biochemistry and fluorescence studies (Baldridge et al., 2010).
Synthesis of Oxadiazole Derivatives : this compound derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry (Dewangan et al., 2015).
Synthesis of Aryl Meroterpenoids : Its derivatives have been identified as potential antioxidants, contributing to the search for naturally derived antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).
Mécanisme D'action
Target of Action
Methyl (2-ethoxy-4-formylphenoxy)acetate is a complex organic compound with a molecular weight of 238.24 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
These include the ethoxy group, the formyl group, and the phenoxy group, which could engage in a variety of chemical interactions .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
Given its potential involvement in carbon–carbon bond formation , it could potentially influence the synthesis of various biomolecules.
Analyse Biochimique
Biochemical Properties
Methyl (2-ethoxy-4-formylphenoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which can further interact with other biomolecules such as proteins and DNA. This compound also interacts with glutathione, a crucial antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP and NADH .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. This binding can result in the inhibition or activation of enzymes, such as kinases and phosphatases, which play crucial roles in cellular signaling. Furthermore, this compound can directly interact with DNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis. These effects are likely due to the accumulation of reactive metabolites and the subsequent oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function and overall health. At higher doses, it can cause significant toxicity, including liver and kidney damage. These toxic effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress. Threshold effects have been observed, with a clear dose-response relationship .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, such as proteins and DNA, leading to the formation of adducts. Additionally, the compound can be conjugated with glutathione, leading to the formation of more easily excreted conjugates. These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cells, this compound can bind to specific proteins, such as albumin, which can affect its distribution and localization within the cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it can interact with specific biomolecules within these compartments .
Propriétés
IUPAC Name |
methyl 2-(2-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBXVLDFNWLLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)








![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)